GW6471

Description

Properties

IUPAC Name |

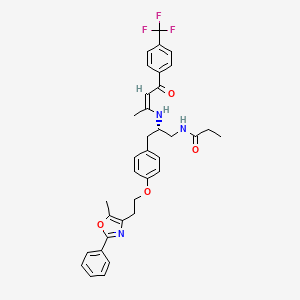

N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36F3N3O4/c1-4-33(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)44-19-18-31-24(3)45-34(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43)/b23-20-/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEFSRMOUXWTDN-DYQICHDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NC[C@H](CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)N/C(=C\C(=O)C4=CC=C(C=C4)C(F)(F)F)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014896 | |

| Record name | GW6471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880635-03-0, 436159-64-7 | |

| Record name | N-[(2S)-2-[[(1Z)-1-Methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]-1-propen-1-yl]amino]-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]propyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880635-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 6471 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880635030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW6471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW6471 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 880635-03-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the mechanism of action of GW6471

An In-Depth Technical Guide to the Mechanism of Action of GW6471

Introduction

This compound is a potent and widely utilized small molecule inhibitor of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a member of the nuclear hormone receptor superfamily, PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism, fatty acid oxidation, and inflammation. The antagonistic action of this compound on PPARα makes it an invaluable chemical probe for elucidating the physiological and pathophysiological roles of this receptor. This document provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

The primary mechanism of action of this compound is its function as a competitive antagonist of the PPARα receptor.[1] Unlike PPARα agonists, which promote a conformational state that facilitates the recruitment of transcriptional coactivators, this compound induces a distinct conformational change in the receptor that leads to transcriptional repression.

Binding to the Ligand-Binding Domain (LBD)

This compound directly binds to the ligand-binding domain (LBD) of PPARα. The LBD is a structurally conserved region in nuclear receptors that accommodates ligands and undergoes conformational changes upon binding. Structural studies have revealed that this compound adopts a unique U-shaped configuration within the LBD, wrapping around a key cysteine residue (Cys276) in helix 3.[2]

Allosteric Repositioning of Helix 12

The binding of this compound to the LBD induces a critical allosteric change, specifically repositioning the C-terminal activation helix, known as helix 12 (H12).[2] In the agonist-bound state, H12 folds into a conformation that creates a binding surface for coactivator proteins. This compound's presence physically obstructs H12 from adopting this active conformation.[2] This disruption is a hallmark of its antagonist activity.

Enhanced Co-repressor Recruitment

The repositioning of H12 not only prevents coactivator binding but actively promotes the recruitment of transcriptional co-repressor proteins. This compound has been shown to enhance the binding affinity of the PPARα LBD for co-repressors such as the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) and Nuclear Receptor Co-repressor (NCoR).[3] These co-repressors mediate the active repression of target gene transcription.

Signaling Pathway Diagram

The following diagram illustrates the differential effects of a PPARα agonist versus the antagonist this compound on the PPARα signaling pathway.

Caption: PPARα signaling pathway modulation by an agonist versus the antagonist this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various assays. The following table summarizes key reported values.

| Parameter | Value | Target/System | Reference(s) |

| IC₅₀ | 0.24 µM | Inhibition of GW409544-induced activation of PPARα | [4] |

| IC₅₀ | ~0.02 µM (20 nM) | LanthaScreen™ TR-FRET binding assay for PPARα | [5] |

| IC₅₀ | ~0.03 µM (30 nM) | LanthaScreen™ TR-FRET binding assay for PPARγ | [5] |

| EC₅₀ | 2.1 µM | Blocking SARS-CoV-2 infection in airway organoids |

Note: Recent studies have indicated that this compound also possesses high affinity for PPARγ, acting as a dual PPARα/γ antagonist, which should be considered in experimental design.[5][6]

Cellular and Physiological Consequences

Inhibition of PPARα by this compound leads to a range of biological effects, primarily through the downregulation of PPARα target genes involved in fatty acid metabolism.

-

Metabolic Reprogramming : this compound has been shown to inhibit metabolic pathways crucial for cancer cell survival, including glycolysis and fatty acid oxidation.[1][7]

-

Cell Cycle Arrest and Apoptosis : In various cancer cell lines, including renal cell carcinoma and breast cancer, this compound induces cell cycle arrest and promotes apoptosis.[1]

-

Inhibition of Cell Proliferation and Invasion : The compound reduces cancer cell viability, proliferation, and the formation of tumor spheroids in vitro.[1][8][9] In animal models, this compound administration has been shown to attenuate tumor growth.[4][7]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of this compound.

TR-FRET Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the PPARα receptor.

-

Objective : To quantify the IC₅₀ value of this compound for the PPARα Ligand-Binding Domain (LBD).

-

Materials : LanthaScreen™ TR-FRET PPARα Competitive Binding Assay kit (contains GST-tagged PPARα-LBD, a terbium-labeled anti-GST antibody, and a fluorescently labeled PPAR ligand). This compound, DMSO, assay buffer, 96-well plates.

-

Procedure :

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

-

In a 96-well plate, add the fluorescent ligand, the terbium anti-GST antibody, and the PPARα-LBD protein to each well.

-

Add the diluted this compound or DMSO (as a negative control) to the respective wells. A known PPARα agonist (e.g., GW7647) is used as a positive control.

-

Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, protected from light.

-

Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader. The signal is typically read at two wavelengths (e.g., emission at 520 nm and 495 nm).

-

Calculate the emission ratio. The displacement of the fluorescent probe by this compound results in a decrease in the FRET signal.

-

Plot the emission ratio against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[2][5]

-

Cell-Based Reporter Gene Assay

This assay measures the functional antagonist activity of this compound in a cellular context.

-

Objective : To determine the ability of this compound to inhibit agonist-induced PPARα transcriptional activity.

-

Materials : A suitable cell line (e.g., HEK293 or HepG2) co-transfected with two plasmids: one expressing the full-length PPARα receptor and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). A known PPARα agonist (e.g., WY14,643 or GW409544), this compound, cell culture medium, and a luciferase assay kit.

-

Procedure :

-

Seed the transfected cells into a multi-well plate and allow them to adhere.

-

Treat the cells with a fixed concentration of the PPARα agonist to induce reporter gene expression.

-

Concurrently, treat the cells with increasing concentrations of this compound. Include control wells with agonist only and vehicle (DMSO) only.

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., β-galactosidase) or total protein content to account for differences in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the log concentration of this compound to calculate the IC₅₀ for functional antagonism.[4]

-

In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

-

Objective : To evaluate the effect of this compound on the growth of human tumors implanted in immunodeficient mice.

-

Materials : Immunodeficient mice (e.g., athymic Nu/Nu mice). A human cancer cell line (e.g., Caki-1 renal cell carcinoma). This compound, sterile vehicle for injection (e.g., saline with 10% DMSO). Calipers for tumor measurement.

-

Procedure :

-

Subcutaneously implant a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., ~5 mm in diameter).

-

Randomize the mice into two groups: a control group receiving the vehicle and a treatment group receiving this compound.

-

Administer this compound intraperitoneally at a predetermined dose and schedule (e.g., 20 mg/kg every other day for 4 weeks).[3][4]

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like c-Myc).[4]

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for characterizing a potential PPARα antagonist like this compound.

Caption: A standard experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a specific and potent antagonist of PPARα that functions by binding to the receptor's ligand-binding domain, inducing a conformational change that prevents coactivator binding and promotes the recruitment of co-repressor proteins like SMRT and NCoR. This leads to the transcriptional repression of PPARα target genes, resulting in significant effects on cellular metabolism, proliferation, and survival. While it is a cornerstone tool for studying PPARα biology, emerging evidence of its activity at PPARγ necessitates careful interpretation of experimental results. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for researchers utilizing this compound to investigate the multifaceted roles of PPAR signaling in health and disease.

References

- 1. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | PPARα antagonist | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

GW6471: A Technical Guide to its Discovery, Synthesis, and Application as a PPARα Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of GW6471, a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). We delve into the seminal discovery of this compound, its mechanism of action at the molecular level, and its biological effects in various preclinical models. This document includes a summary of its quantitative biological activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. While a detailed, publicly available synthesis protocol for this compound remains proprietary, a plausible synthetic route is described based on its chemical structure.

Introduction to PPARα

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily. It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Upon activation by endogenous ligands (e.g., fatty acids and their derivatives) or synthetic agonists, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of gene expression involved in lipid metabolism, inflammation, and energy homeostasis.

Discovery of this compound

This compound was identified as a potent PPARα antagonist by scientists at GlaxoSmithKline. Its discovery was a significant step in understanding the structural requirements for PPARα antagonism. The seminal work by Xu et al. (2002) published in Nature provided the first crystal structure of the PPARα ligand-binding domain (LBD) in a complex with an antagonist, which was this compound, and a co-repressor peptide from SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors).[1] This study was crucial in elucidating the molecular mechanism by which antagonists stabilize the interaction of nuclear receptors with co-repressors, thereby inhibiting transcriptional activation.

Chemical Synthesis of this compound

The full chemical name of this compound is N-((2S)-2-(((1Z)-1-methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl)amino)-3-(4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)phenyl)propyl)propanamide. Its molecular formula is C35H36F3N3O4, and it has a molecular weight of 619.67 g/mol .

While a detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary information of GlaxoSmithKline, a plausible retrosynthetic analysis based on its structure suggests a convergent synthesis approach. The synthesis would likely involve the preparation of three key fragments:

-

A substituted phenylpropanolamine core: This chiral backbone would likely be synthesized from a corresponding amino acid derivative.

-

An oxazole-containing side chain: This fragment could be prepared through standard oxazole (B20620) synthesis methods, such as the Robinson-Gabriel synthesis or from a corresponding α-haloketone and an amide.

-

A trifluoromethylated phenyl enamine side chain: This moiety could be formed by the condensation of a β-diketone with a primary amine.

The final steps would involve the coupling of these fragments, for example, through an etherification to connect the oxazole side chain to the phenylpropanolamine core, followed by the formation of the enamine and finally the amidation of the primary amine.

Mechanism of Action

This compound functions as a competitive antagonist of PPARα. Unlike agonists that promote a conformational change in the PPARα LBD that facilitates the dissociation of co-repressors and the recruitment of co-activators, this compound induces a different conformational state.[1] The binding of this compound to the PPARα LBD stabilizes the interaction with co-repressor proteins like SMRT and NCoR (Nuclear Receptor Co-repressor).[1]

The crystal structure reveals that this compound occupies the ligand-binding pocket in a "U-shaped" conformation. This conformation displaces the activation helix (AF-2 or helix 12) from its active position, creating a surface that accommodates the binding of the co-repressor's α-helical interaction motif.[1] By stabilizing the PPARα/co-repressor complex, this compound effectively blocks the transcriptional activation of PPARα target genes.

Quantitative Biological Activity

The biological activity of this compound has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 0.24 µM | Cell-based reporter assay inhibiting GW409544-induced PPARα activation | [2][3][4] |

| EC50 | 2.1 µM | Inhibition of SARS-CoV-2 infection in airway organoids | [1][3] |

| Cell Line | Effect | Concentration Range | Duration | Reference |

| Caki-1 (Renal Cell Carcinoma) | Inhibition of cell viability | 12.5 - 100 µM | 72 hours | [2] |

| 786-O (Renal Cell Carcinoma) | Inhibition of cell viability | 12.5 - 100 µM | 72 hours | [2] |

| MDA-MB-231 (Triple-Negative Breast Cancer) Mammospheres | Reduced cell viability | 4 - 16 µM | 72 hours |

| In Vivo Model | Dose and Administration | Effect | Reference |

| Caki-1 Xenograft Mouse Model | 20 mg/kg, intraperitoneally, every other day for 4 weeks | Attenuation of tumor growth | [2] |

Experimental Protocols

PPARα Transactivation Assay (Cell-Based Reporter Assay)

Objective: To determine the antagonist activity of this compound against PPARα.

Materials:

-

Host cell line (e.g., HEK293T or HepG2)

-

Expression vector for full-length human PPARα

-

Reporter vector containing a PPRE-driven luciferase gene

-

Transfection reagent

-

PPARα agonist (e.g., GW409544 or WY14643)

-

This compound

-

Luciferase assay system

-

Luminometer

Protocol:

-

Co-transfect the host cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

-

After 24 hours, plate the transfected cells into 96-well plates.

-

Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

Add a fixed concentration of a PPARα agonist (e.g., the EC50 concentration of GW409544) to the wells.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Calculate the percent inhibition of agonist-induced luciferase activity for each concentration of this compound and determine the IC50 value.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Athymic nude mice

-

Cancer cell line (e.g., Caki-1 renal cell carcinoma)

-

This compound

-

Vehicle (e.g., 4% DMSO in PBS)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously implant cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., ~5 mm in diameter).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle to the respective groups via intraperitoneal injection every other day for a specified period (e.g., 4 weeks).[2]

-

Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Workflows

Caption: PPARα signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the characterization of a PPARα antagonist like this compound.

Conclusion

This compound is a pivotal tool compound for the study of PPARα biology. Its discovery and the elucidation of its antagonistic mechanism have provided invaluable insights into the structural biology of nuclear receptors. As a potent and selective PPARα antagonist, this compound continues to be a critical pharmacological reagent for investigating the role of PPARα in various physiological and pathological processes, particularly in cancer metabolism. This guide has summarized the core knowledge surrounding this compound, offering a valuable resource for researchers in the fields of molecular biology, pharmacology, and drug development.

References

An In-depth Technical Guide to the Biological Activity of GW6471

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of GW6471, a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). It details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as a competitive antagonist for the PPARα nuclear receptor.[1][2] Unlike PPARα agonists which promote the recruitment of co-activator proteins, this compound alters the conformation of the receptor's ligand-binding domain. This conformational change drives the displacement of co-activators and facilitates the recruitment of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor).[3][4] This action effectively inhibits the transcription of PPARα target genes, which are critically involved in lipid metabolism, fatty acid oxidation, and inflammation.[5][6]

Quantitative Biological Data

The potency and activity of this compound have been quantified in various assays. The data highlights its high affinity and specific antagonism towards PPARα.

| Parameter | Value | Assay / System | Target / Effect | Reference(s) |

| IC₅₀ | 0.24 µM (240 nM) | Cell-based reporter assay | Inhibition of GW409544-induced PPARα activation | [3][7][8][9] |

| IC₅₀ | 10 µM | Cell viability assay | Inhibition of cell viability in PTJ64i HNPGL cells | [10] |

| IC₅₀ | 16 µM | Cell viability assay | Inhibition of cell viability in PTJ86i HNPGL cells | [10] |

| EC₅₀ | 2.1 µM | Airway organoids | Blockade of SARS-CoV-2 infection |

Key Biological Activities & Signaling Pathways

This compound has demonstrated significant biological effects across several disease models, primarily in oncology and virology.

Anti-Cancer Effects

This compound exhibits potent anti-proliferative and pro-apoptotic activity in various cancer models by modulating key cellular pathways.

A. Kidney Cancer: In renal cell carcinoma (RCC) cell lines (both VHL wild type and mutated), this compound induces apoptosis and cell cycle arrest at the G0/G1 phase.[7][11] This effect is mediated by the downregulation of critical cell cycle regulatory proteins, including c-Myc, Cyclin D1, and CDK4.[11] Furthermore, this compound inhibits the metabolic reprogramming characteristic of kidney cancer, including attenuating enhanced glycolysis.[12][13][14] In xenograft mouse models, administration of this compound significantly reduces RCC tumor growth with minimal toxicity.[7][12]

B. Breast Cancer: In triple-negative breast cancer, this compound specifically targets cancer stem cells (CSCs).[1][15] It reduces CSC viability, proliferation, and the ability to form mammospheres.[1][16] This leads to apoptosis and significant metabolic impairment within the CSC population.[1][17]

C. Head and Neck Paraganglioma (HNPGL): this compound reduces the viability and growth of HNPGL cells by inducing caspase-dependent apoptosis and cell cycle arrest.[10] A key mechanism in this context is the inhibition of the PI3K/GSK3β/β-catenin signaling pathway. Treatment with this compound leads to decreased expression of PI3K and β-catenin, alongside an increase in the active form of GSK3β, which promotes β-catenin degradation.[10]

Antiviral Activity

This compound has been identified as an inhibitor of SARS-CoV-2 infection. It blocks viral infection in airway organoids by downregulating the hypoxia-inducible factor 1-alpha (HIF1α) and the associated HIF1 pathway, which is implicated in viral replication. This action also leads to a reduction in viral RNA.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key assays used to characterize the biological activity of this compound.

PPARα Luciferase Reporter Assay

This cell-based assay is used to quantify the agonist or antagonist activity of a compound on PPARα. It measures the change in light output from a luciferase reporter gene whose transcription is controlled by a PPAR-responsive promoter.

Objective: To determine the IC₅₀ of this compound against PPARα activation by a known agonist.

Materials:

-

HepG2 or other suitable cells stably co-transfected with a human PPARα expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).[5]

-

Cell culture medium (e.g., DMEM) with 10% charcoal-stripped FBS.

-

PPARα agonist (e.g., GW409544, WY14643).[7]

-

This compound.

-

96-well white, clear-bottom assay plates.

-

Luciferase Assay Reagent (e.g., Promega Luciferase Assay System).[5]

-

Plate-reading luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 18-24 hours.[5]

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium. Prepare a fixed, sub-maximal concentration (e.g., EC₈₀) of the PPARα agonist.

-

Treatment: Remove the seeding medium. Add the medium containing the fixed concentration of agonist along with the varying concentrations of this compound to the appropriate wells. Include "agonist only" and "vehicle only" controls.

-

Incubation: Incubate the plate for 22-24 hours at 37°C in a CO₂ incubator.[18]

-

Lysis and Luminescence Reading: Discard the treatment media. Add Luciferase Detection Reagent to each well according to the manufacturer's protocol.[18]

-

Data Analysis: Measure luminescence using a luminometer. Calculate the percent inhibition for each this compound concentration relative to the "agonist only" control. Plot the percent inhibition against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.[18]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Objective: To assess the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., Caki-1, 786-O, MDA-MB-231).[1][7]

-

Complete culture medium.

-

This compound.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, acidified isopropanol).

-

96-well clear assay plates.

-

Microplate absorbance reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 12.5 to 100 µM).[7][8] Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 72 hours).[1][7]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability against this compound concentration to observe the dose-dependent effect.

In Vivo Xenograft Tumor Growth Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.

References

- 1. mdpi.com [mdpi.com]

- 2. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GW 6471, PPAR alpha antagonist (CAS 880635-03-0) | Abcam [abcam.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | PPARα antagonist | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]

- 12. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. imedpub.com [imedpub.com]

- 16. researchgate.net [researchgate.net]

- 17. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. korambiotech.com [korambiotech.com]

The Disruption of Gene Expression by GW6471: A Technical Guide for Researchers

An In-depth Analysis of the Core Mechanisms and Methodologies

For researchers, scientists, and drug development professionals, understanding the precise molecular impact of investigational compounds is paramount. GW6471, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), has emerged as a critical tool for dissecting the roles of this nuclear receptor in health and disease. This technical guide provides a comprehensive overview of the effects of this compound on gene expression, detailing its mechanism of action, impact on key signaling pathways, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Antagonism of PPARα

This compound functions as a high-affinity antagonist for PPARα, with a reported IC50 of approximately 240 nM. Its primary mechanism involves binding to the ligand-binding domain of PPARα, which induces a conformational change. This alteration disrupts the interaction between PPARα and its co-activators, essential for the initiation of gene transcription. Concurrently, this compound promotes the recruitment of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor), to the PPARα complex. This co-repressor binding actively represses the transcription of PPARα target genes.

The canonical signaling pathway of PPARα involves its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their expression. This compound effectively blocks this entire process.

Quantitative Effects on Gene and Protein Expression

Treatment with this compound leads to significant alterations in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism. The following tables summarize the observed changes across different cell types as reported in the literature.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Assay | Concentration (µM) | Duration (h) | Result |

| Breast Cancer Stem Cells (MDA-MB-231 derived mammospheres) | MTS | 4, 8, 16 | 72 | Significant dose-dependent reduction in cell viability[1][2] |

| Renal Cell Carcinoma (Caki-1) | MTT | 12.5 - 100 | 72 | Significant dose-dependent inhibition of cell viability (up to ~80%)[3] |

| Renal Cell Carcinoma (786-O) | MTT | 12.5 - 100 | 72 | Significant dose-dependent inhibition of cell viability (up to ~80%)[3] |

| Head and Neck Paraganglioma (PTJ64i) | Cell Viability Assay | 10 (IC50) | 72 | Significant inhibition of viability[4] |

| Head and Neck Paraganglioma (PTJ86i) | Cell Viability Assay | 16 (IC50) | 72 | Significant inhibition of viability[4] |

| Intestinal Cells (HT-29) | WST-1 | 1, 10 | Not Specified | 89.57% of control (1 µM), 66.49% of control (10 µM)[5] |

Table 2: Effect of this compound on Gene and Protein Expression

| Gene/Protein | Cell Type | Effect of this compound Treatment | Method of Analysis |

| c-Myc | Renal Cell Carcinoma (Caki-1, 786-O) | Significant decrease in protein levels | Western Blot[6] |

| Cyclin D1 | Breast Cancer Stem Cells | Downregulation of protein levels | Western Blot[7] |

| Cyclin B2 | Breast Cancer Stem Cells | Downregulation of protein levels | Western Blot[7] |

| p21 | Breast Cancer Stem Cells | Upregulation of protein levels | Western Blot[7] |

| p27 | Breast Cancer Stem Cells | Upregulation of protein levels | Western Blot[7] |

| CDK4 | Head and Neck Paraganglioma | Marked decrease in protein expression | Not Specified[4] |

| Cyclin D3 | Head and Neck Paraganglioma | Marked decrease in protein expression | Not Specified[4] |

| Cyclin B1 | Head and Neck Paraganglioma | Marked decrease in protein expression | Not Specified[4] |

| p21 | Head and Neck Paraganglioma | Increased expression | Not Specified[4] |

| HMGCR | Breast Cancer Stem Cells | Strong reduction in gene expression | qRT-PCR[7] |

| GLUT-1 | Breast Cancer Stem Cells | Significant downregulation of protein levels | Western Blot[7] |

| HKII | Breast Cancer Stem Cells | Significant downregulation of protein levels | Western Blot[7] |

| PKM | Breast Cancer Stem Cells | Significant downregulation of protein levels | Western Blot[7] |

| Villin | Caco-2 (undifferentiated) | 1.32-fold increase in expression | In-Cell ELISA[5] |

| Villin | Caco-2 (differentiated) | 1.13-fold increase in expression | In-Cell ELISA[5] |

Impact on Signaling Pathways

Beyond its direct antagonism of PPARα, this compound has been shown to modulate other critical signaling pathways, notably the PI3K/GSK3β/β-catenin pathway. In head and neck paraganglioma cells, treatment with this compound was associated with the inhibition of this pathway, which is known to play a crucial role in cell proliferation and survival.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the impact of this compound on gene expression and cellular processes.

Cell Viability and Cytotoxicity Assays (MTS/MTT)

These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol (General):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 72 hours).

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined by plotting cell viability against the logarithm of this compound concentration.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of specific genes.

-

Principle: This technique amplifies and simultaneously quantifies a targeted DNA molecule. The amount of amplified product is measured in real-time using fluorescent dyes.

-

Protocol (as described for breast cancer stem cells[7]):

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a master mix (e.g., containing SYBR Green or a probe-based system), gene-specific primers, and the synthesized cDNA.

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to calculate the fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH, β-actin).

-

Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample.

-

Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.

-

Protocol (General):

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-c-Myc, anti-Cyclin D1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

-

Conclusion

This compound serves as an indispensable tool for elucidating the multifaceted roles of PPARα in cellular processes. Its application has revealed profound effects on the expression of genes central to cell cycle control, metabolism, and apoptosis. The data summarized in this guide underscore the potential of PPARα antagonism as a therapeutic strategy in various disease contexts, particularly in oncology. For researchers and drug development professionals, a thorough understanding of the experimental methodologies outlined herein is crucial for the accurate interpretation of data and the advancement of novel therapeutic interventions targeting the PPARα signaling axis.

References

- 1. Differential Regulation of Cyclin D1 Expression by Protein Kinase C α and ϵ Signaling in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional interplay between c‐Myc and Max in B lymphocyte differentiation | EMBO Reports [link.springer.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. When Activator and Inhibitor of PPARα Do the Same: Consequence for Differentiation of Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to GW6471 and its Antagonistic Activity on PPARγ

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor and a key regulator of adipogenesis, lipid metabolism, and inflammation. Its modulation has been a therapeutic target for various metabolic diseases. While agonists of PPARγ have been utilized clinically, their use is associated with significant side effects. This has spurred interest in the development and characterization of PPARγ antagonists. GW6471, initially identified as a potent PPARα antagonist, has been demonstrated to exhibit robust antagonistic activity against PPARγ as well, positioning it as a dual PPARα/γ antagonist. This technical guide provides a comprehensive overview of this compound, focusing on its interaction with PPARγ, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a synthetic, small-molecule antagonist of peroxisome proliferator-activated receptors (PPARs).[1][2] While initially developed and marketed as a selective PPARα antagonist, subsequent research has unequivocally demonstrated its high affinity and potent antagonistic effects on PPARγ, classifying it as a dual PPARα/γ antagonist.[1][2] This dual activity makes this compound a valuable tool for investigating the distinct and overlapping roles of PPARα and PPARγ in various physiological and pathological processes.

Chemical and Physical Properties:

| Property | Value | Reference |

| IUPAC Name | N-((2S)-2-(((1Z)-1-Methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl)amino)-3-(4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)phenyl)propyl)propanamide | Tocris Bioscience |

| Molecular Formula | C₃₅H₃₆F₃N₃O₄ | [3] |

| Molecular Weight | 619.67 g/mol | [3] |

| CAS Number | 880635-03-0 | [3] |

| Solubility | Soluble in DMSO (to 75 mM) and ethanol (B145695) (to 10 mM) | [4] |

Mechanism of Action: Antagonism of PPARγ

The transcriptional activity of PPARγ is regulated by the binding of ligands, which induces a conformational change in the ligand-binding domain (LBD). This change facilitates the dissociation of co-repressor complexes and the recruitment of co-activator proteins, leading to the transcription of target genes.[5][6]

This compound functions as a PPARγ antagonist by binding to the LBD and inducing a conformation that is unfavorable for the binding of co-activators. Instead, the antagonist-bound conformation of PPARγ promotes the recruitment of co-repressor proteins, such as Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid-Hormone Receptors (SMRT).[4][5][6] This co-repressor complex actively represses the transcription of PPARγ target genes.[5] The critical structural element in this process is Helix 12 (H12) of the LBD, which adopts a different position upon antagonist binding, sterically hindering co-activator interaction and creating a binding surface for co-repressors.[3][7]

References

- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 2. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nuclear receptor corepressors and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]

The PPARα Antagonist GW6471: A Technical Guide for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW6471 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3][4][5] With an IC50 of approximately 0.24 μM, it has emerged as a critical tool in metabolic disease research, enabling the elucidation of PPARα's role in lipid metabolism, glucose homeostasis, and cellular proliferation.[1][2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from seminal studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Concepts: Mechanism of Action

This compound exerts its antagonistic effect not by preventing ligand binding, but by modulating the interaction of PPARα with transcriptional co-regulators. Upon binding to the ligand-binding domain of PPARα, this compound promotes a conformational change that enhances the recruitment of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor).[1][3][4][5] This action effectively displaces co-activator proteins, leading to the transcriptional repression of PPARα target genes. These genes are centrally involved in fatty acid uptake, transport, and β-oxidation.[6][7]

Signaling Pathway

The PPARα signaling pathway is a cornerstone of metabolic regulation. Endogenous ligands, such as fatty acids or xenobiotics like fibrate drugs, activate PPARα. The activated receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. This compound intervenes by stabilizing the interaction with co-repressors, thereby inhibiting this transcriptional activation.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intestinal peroxisome proliferator‐activated receptor α‐fatty acid‐binding protein 1 axis modulates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

role of GW6471 in cancer cell apoptosis

An In-depth Technical Guide on the Role of GW6471 in Cancer Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and specific antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor implicated in the regulation of energy metabolism and tumorigenesis.[1] Emerging research has highlighted the significant role of this compound in inducing apoptosis and cell cycle arrest in various cancer cell types, positioning it as a compound of interest for oncological drug development. This document provides a comprehensive technical overview of the mechanisms, quantitative efficacy, signaling pathways, and experimental methodologies related to the pro-apoptotic effects of this compound in cancer cells. In renal cell carcinoma (RCC) and breast cancer stem cells, this compound has been shown to inhibit proliferation, induce cell cycle arrest at the G0/G1 phase, and trigger the intrinsic apoptotic pathway.[1][2] Its mechanism is primarily linked to the antagonism of PPARα, leading to the downregulation of key cell cycle proteins such as c-Myc, Cyclin D1, and CDK4, and the upregulation of cell cycle inhibitors like p21 and p27.[2][3] Furthermore, this compound-induced apoptosis is confirmed by the cleavage of executioner caspases 3 and 7, and initiator caspase 9.[2] This guide consolidates the current understanding of this compound's action, presenting data in a structured format to aid in comparative analysis and future research design.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the steroid hormone receptor superfamily that play pivotal roles in regulating glucose, lipid, and fatty acid metabolism.[2] The PPAR family consists of three isotypes: PPARα, PPARβ/δ, and PPARγ. While their functions can be pleiotropic and context-dependent, massive activation of PPARα has been associated with tumor progression in several cancers, including renal, breast, and glioblastoma.[2][4] This makes the PPARα pathway a viable target for therapeutic intervention.

This compound has been identified as a competitive PPARα antagonist with an IC50 value in the nanomolar range.[2] Its primary mode of action involves disrupting the interaction between PPARα and its coactivators while promoting the binding of co-repressors, thereby inhibiting the transcription of PPARα target genes.[5] Studies have demonstrated that this antagonism translates into potent anti-cancer effects, specifically the induction of programmed cell death, or apoptosis, in cancer cells.[1][2] This paper will delve into the technical details of these effects.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anti-cancer effect of this compound stems from its ability to induce both cell cycle arrest and apoptosis through the specific antagonism of PPARα.[1] This has been confirmed in multiple studies where the effects of this compound were mimicked by siRNA-mediated knockdown of PPARα, ruling out significant off-target effects.[1][3]

Cell Cycle Arrest at G0/G1 Phase

Treatment with this compound leads to a significant arrest of cancer cells in the G0/G1 phase of the cell cycle.[1][3] This is achieved through the modulation of key cell cycle regulatory proteins:

-

Downregulation of Pro-proliferative Proteins: In both renal cancer cells (Caki-1 and 786-O) and breast cancer stem cells, this compound treatment markedly decreases the protein levels of c-Myc, Cyclin D1, and Cyclin-Dependent Kinase 4 (CDK4).[1][2][3] These proteins are critical for the transition from the G1 to the S phase, and their attenuation effectively halts cell cycle progression.

-

Upregulation of Cell Cycle Inhibitors: In breast cancer stem cells, this compound treatment leads to a significant increase in the expression of the cyclin-dependent kinase inhibitors p21 and p27, further contributing to the G1 arrest.[2]

Activation of the Intrinsic Apoptotic Pathway

This compound triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway. This is evidenced by the activation of key caspases, which are the central executioners of apoptosis.[6][7]

-

Caspase Activation: Studies in breast cancer stem cells have shown that this compound treatment leads to the increased cleavage of initiator caspase-9 and executioner caspases-3 and -7.[2] The activation of caspase-9 is a hallmark of the intrinsic pathway, typically occurring after mitochondrial outer membrane permeabilization.

-

PARP Cleavage: Confirmation of apoptosis is further provided by the observed cleavage of Poly (ADP-ribose) polymerase (PARP) in renal cancer cells following this compound treatment, a classic indicator of active caspase-3.[1][3]

Quantitative Analysis of this compound Efficacy

The effectiveness of this compound has been quantified in several studies, providing valuable data for drug development professionals. The data is summarized below for easy comparison.

| Parameter | Value | Cell Line(s) / Context | Source(s) |

| IC50 (PPARα Antagonism) | 0.24 µM | Cell-free assay | [5] |

| Effective Concentration | 25 µM | Renal Cell Carcinoma (Caki-1, 786-O) | [8] |

| Effective Concentration Range | 4 - 16 µM | Breast Cancer Stem Cells (MDA-MB-231 derived) | [2] |

| Chosen Experimental Dose | 8 µM for 72h | Breast Cancer Stem Cells (MDA-MB-231 derived) | [2][9] |

| In Vivo Dosage | 20 mg/kg | Caki-1 Xenograft Mouse Model | [10] |

Table 1: Summary of this compound Concentrations and Potency.

| Cell Line | Treatment | Observation | Source(s) |

| Caki-1 (RCC) | This compound (25 µM, 24h) | Increased total apoptotic cells | [1][3] |

| 786-O (RCC) | This compound (25 µM, 24h) | Increased total apoptotic cells | [1][3] |

| Caki-1 & 786-O (RCC) | This compound (25 µM, 24h) | G0/G1 cell cycle arrest | [1][3] |

| Caki-1 & 786-O (RCC) | This compound (25 µM, 24h) | Marked decrease in c-Myc, Cyclin D1, CDK4 | [3][8] |

| MDA-MB-231 mammospheres | This compound (8 µM, 72h) | Significant reduction in cell viability | [2] |

| MDA-MB-231 mammospheres | This compound (8 µM, 72h) | G1 phase cell cycle block | [2] |

| MDA-MB-231 mammospheres | This compound (8 µM, 72h) | Increased cleaved caspases 3, 7, and 9 | [2] |

| MDA-MB-231 mammospheres | This compound (8 µM, 72h) | Significant increase in p21 and p27 | [2] |

Table 2: Summary of Cellular Effects of this compound Treatment.

Key Signaling Pathways and Visualizations

The mechanism of this compound-induced apoptosis can be visualized as a signaling cascade initiated by the inhibition of PPARα.

Caption: Signaling pathway of this compound-induced apoptosis and cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the findings discussed. Below are protocols for key experiments based on the cited literature.

Cell Viability / Cytotoxicity Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 mammospheres) in a 96-well plate at a predetermined density and allow them to adhere or form spheroids overnight.[2]

-

Treatment: Expose cells to a range of this compound concentrations (e.g., 4-16 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[2][9]

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caption: Workflow for a typical cell viability (MTS) assay.

Apoptosis Analysis by Flow Cytometry (Annexin V Staining)

This method quantifies the percentage of apoptotic cells.

-

Cell Culture and Treatment: Grow cells (e.g., Caki-1, 786-O) and treat with this compound (e.g., 25 µM) or DMSO for 24 hours.[1]

-

Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Analysis: Quantify the percentage of cells in each quadrant to determine the total apoptotic population.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins.

-

Cell Lysis: After treatment with this compound, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, c-Myc, Cyclin D1, CDK4, p21, β-actin).[2][3]

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Caption: Standard workflow for Western Blotting analysis.

Synergistic Effects and Therapeutic Potential

An interesting finding is the synergistic cytotoxicity observed when this compound is combined with glycolysis inhibitors in renal cancer cells.[1][3] PPARα is known to activate fatty acid oxidation (FAO). It is hypothesized that antagonizing PPARα with this compound forces the cancer cells to become more reliant on glycolysis for energy.[1] Consequently, the simultaneous inhibition of glycolysis creates a metabolic crisis, leading to enhanced cell death. This suggests a novel therapeutic approach for RCC, targeting its metabolic vulnerabilities.[1][11]

Caption: Logic of synergistic cytotoxicity with this compound and glycolysis inhibition.

Conclusion and Future Directions

This compound, as a specific PPARα antagonist, demonstrates significant potential as an anti-cancer agent by effectively inducing cell cycle arrest and apoptosis in cancer cells. Its well-defined mechanism of action, involving the downregulation of c-Myc, Cyclin D1, and CDK4 and the activation of the intrinsic apoptotic pathway, provides a strong rationale for its further development. The quantitative data available supports its potency in relevant cancer models, including difficult-to-treat triple-negative breast cancer stem cells.[2][12]

Future research should focus on several key areas:

-

Combination Therapies: Further exploration of synergistic combinations, not only with metabolic inhibitors but also with standard-of-care chemotherapeutics and targeted agents, is warranted.

-

In Vivo Efficacy: While initial xenograft studies are promising, more extensive in vivo testing in various cancer models is necessary to evaluate efficacy, pharmacokinetics, and potential toxicities.[10][11]

-

Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound will be crucial for its long-term clinical viability.

-

Biomarker Development: Identifying biomarkers that predict sensitivity to this compound could help in patient stratification for future clinical trials.

References

- 1. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]

- 2. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Caspases and cancer: mechanisms of inactivation and new treatment modalities. | Semantic Scholar [semanticscholar.org]

- 7. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PPARα in Lipid Metabolism

An In-depth Technical Guide to GW6471 in Lipid Metabolism Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This technical guide provides a comprehensive overview of this compound, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a critical nuclear receptor that functions as a primary regulator of lipid metabolism, particularly fatty acid catabolism. This compound has emerged as an invaluable chemical tool for elucidating the complex roles of PPARα in various physiological and pathological states. This document details the mechanism of action of this compound, summarizes key quantitative findings from in vitro and in vivo studies, presents detailed experimental protocols, and illustrates the core signaling pathways involved. The information is intended to equip researchers with the foundational knowledge required to effectively design and interpret experiments utilizing this compound for the study of lipid metabolism.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, kidney, and brown adipose tissue.[1][2] PPARα acts as a master regulator of lipid homeostasis by controlling the expression of a wide array of genes involved in multiple facets of lipid metabolism.[3]

Upon activation by endogenous ligands, primarily fatty acids and their derivatives, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3][5] This binding event recruits co-activator proteins, initiating the transcription of genes that govern:

-

Fatty Acid Uptake and Transport: Including fatty acid translocase (CD36) and fatty acid-binding proteins (FABPs).[2]

-

Mitochondrial and Peroxisomal Fatty Acid Oxidation (FAO): Key enzymes such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1).[2][6]

-

Triglyceride Metabolism and Lipolysis. [3]

-

Ketogenesis: The production of ketone bodies during periods of fasting.[1]

Given its central role, dysregulation of PPARα signaling is implicated in metabolic disorders, making it a significant target for therapeutic intervention and research.[2]

This compound: A Selective PPARα Antagonist

This compound is a potent, synthetic, and highly selective antagonist for PPARα. Its utility in research stems from its ability to specifically inhibit PPARα-mediated signaling, thereby allowing for the precise investigation of its downstream effects.

Mechanism of Action: Unlike PPARα agonists that promote the recruitment of co-activator complexes, this compound functions as a competitive antagonist.[7] Upon binding to the ligand-binding domain of PPARα, this compound induces a conformational change that prevents the release of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor). This action actively suppresses the transcription of PPARα target genes, effectively blocking the signaling pathway.

Quantitative Data and Key Findings from this compound Studies

This compound has been employed across numerous studies to probe the function of PPARα. The quantitative data from these investigations are summarized below.

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 619.67 Da | |

| CAS Number | 880635-03-0 | |

| Target | PPARα | |

| IC₅₀ | 0.24 µM (240 nM) | [8] |

| Solubility | Soluble in DMSO (up to 75 mM) and ethanol (B145695) (up to 10 mM) |

Table 2: Effects of this compound on Lipid Metabolism In Vitro

| Cell Model | Concentration(s) | Duration | Key Findings | Reference |

| Renal Cell Carcinoma (Caki-1, 786-O) | 25 µM | 24 h | Attenuated enhanced fatty acid oxidation (FAO) associated with glycolysis inhibition. | [9] |

| Breast Cancer Stem Cells (MDA-MB-231) | 8 µM | 72 h | Reduced lipid droplet accumulation and cholesterol content. | [7][10] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | 15 µM | 48 h | Reduced tumor-derived exosome-induced lipid accumulation and restored metabolic balance from FAO towards glycolysis. | [11] |

| Prostate Cancer Cells (PC3-LN4) | 4 µM | 24 h | Significantly reduced both the size and number of lipid droplets. | [12] |

| HepG2 Cells | 10 µM | 24 h | Significantly reduced the regulatory effects of agonists on the protein expression of PPARα, CPT-1a, ACOX1, and FASN. | [8] |

Table 3: Effects of this compound on Lipid Metabolism In Vivo

| Animal Model | Dosage & Route | Duration | Key Findings | Reference |

| Nude Mice (Renal Cancer Xenograft) | 20 mg/kg, i.p., every other day | 4 weeks | Attenuated tumor growth; no observed toxicity or adverse effects on kidney/liver function. | [8][9][13] |

| C57BL/6N Mice (High-Fat Diet Model) | 10 mg/kg, gavage, daily | 12 weeks | Improved obesity and NASH, dependent on intestinal PPARα; no hepatotoxicity observed. | [14][15] |

| PPARA-humanized Mice (High-Fat Diet) | 10 mg/kg, gavage, daily | 12 weeks | Decreased hepatic lipid accumulation, body weight, liver weight, and serum TC/TG/ALT levels. | [15] |

Table 4: Summary of Gene Expression Changes Modulated by this compound

| Gene Target | Effect of this compound | Biological Function | Reference |

| CPT1A | Downregulation | Rate-limiting enzyme in mitochondrial FAO | [8] |

| ACOX1 | Downregulation | First enzyme in peroxisomal FAO | [8] |

| FASN | Downregulation | Fatty Acid Synthase; lipogenesis | [8] |

| FABP1 | Downregulation | Fatty Acid Binding Protein 1; intestinal fatty acid uptake | [15] |

| FABP7 | Downregulation | Fatty Acid Binding Protein 7; lipid transport | [10] |

| c-Myc | Downregulation (in RCC cells) | Oncogene involved in metabolic reprogramming | [8][9] |

Signaling Pathways and Mechanisms

Visualizing the molecular interactions is crucial for understanding the role of this compound. The following diagrams illustrate the PPARα signaling pathway and the specific mechanism of this compound antagonism.

Experimental Protocols

The following sections provide generalized protocols for using this compound based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Studies (Cell Culture)

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

-

Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Cell Treatment:

-

Culture cells of interest (e.g., HepG2, Caki-1, MDA-MB-231) to the desired confluency (typically 70-80%).[7][8][9]

-

On the day of the experiment, dilute the this compound stock solution in the appropriate cell culture medium to the final desired concentration (commonly 1-25 µM).[8][9]

-

Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤0.1%).

-

Incubate cells with this compound or vehicle control for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.[8][9]

-

-

Downstream Analysis:

-

Gene Expression: RNA extraction followed by qRT-PCR to measure mRNA levels of PPARα target genes (e.g., CPT1A, ACOX1).[8]

-

Lipid Accumulation: Staining with lipid-specific dyes like BODIPY 493/503 or Oil Red O, followed by microscopy or flow cytometry to quantify lipid droplets.[11][12]

-

Metabolic Flux Analysis: Use of instruments like the Seahorse XF Analyzer to measure oxygen consumption rate (OCR) as an indicator of fatty acid oxidation.[9][11]

-

In Vivo Studies (Animal Models)

-

Animal Model and Acclimatization:

-

Select an appropriate animal model (e.g., C57BL/6N mice for metabolic studies, athymic nude mice for xenograft models).[9][14]

-

Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

-

If applicable, induce the disease model (e.g., by feeding a high-fat diet for several weeks to induce obesity and NAFLD).[14][15]

-

-

Preparation of Dosing Solution:

-

For Intraperitoneal (i.p.) Injection: Dissolve this compound in a vehicle such as 4% DMSO in sterile PBS.[9][13]

-

For Oral Gavage: Dissolve this compound in DMSO and then dilute in a vehicle like 0.5% sodium carboxymethyl cellulose (B213188) containing 2.5% Tween 80.[14]

-

Prepare dosing solutions fresh or store appropriately as determined by stability studies.

-

-

Administration:

-

Administer this compound at a dose reported to be effective (e.g., 10-20 mg/kg body weight).[9][14]

-

The route and frequency will depend on the study design (e.g., daily by oral gavage or every other day by i.p. injection).[9][14]

-

The control group should receive the vehicle solution in the same volume and by the same route and schedule.

-

-

Monitoring and Sample Collection:

-

Monitor animal body weight, food intake, and general health throughout the study.[8][9]

-

At the end of the study, collect blood for serum analysis (e.g., ALT, triglycerides, cholesterol) and harvest tissues of interest (e.g., liver, intestine, tumor).[9][15]

-

Process tissues for downstream analysis such as histology (H&E staining), gene expression (qRT-PCR), protein analysis (Western blot), or lipidomics.

-

References

- 1. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]

- 5. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]